Cotarnine
CAS No.: 82-54-2
Cat. No.: VC21345708
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82-54-2 |
---|---|
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol |
Standard InChI | InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 |
Standard InChI Key | PAPMYQLKLNRZIR-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 |
Chemical Structure and Properties
Structural Characteristics
Cotarnine features a tetrahydroisoquinoline core structure, which provides the fundamental scaffold for its biological activities and chemical reactivity. The tetrahydroisoquinoline nucleus consists of a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom. This structural arrangement contributes to cotarnine's unique chemical properties and serves as a platform for various chemical modifications.
The compound's structure is derived from noscapine through oxidative degradation, resulting in the formation of the tetrahydroisoquinoline moiety that characterizes cotarnine . This structural relationship to noscapine, a compound with established biological activities, underlies many of cotarnine's pharmacological properties.
Physical and Chemical Properties
Cotarnine exhibits specific physical and chemical characteristics that influence its stability, reactivity, and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, particularly at the 6-position. These reactive properties enable the synthesis of numerous derivatives with modified pharmacological profiles.
Regarding stability, cotarnine can be susceptible to degradation under certain conditions, particularly in acidic or basic environments and when exposed to light. This necessitates careful consideration during its handling, formulation, and storage to maintain its integrity and biological activity.
Spectroscopic Properties
Spectroscopic analysis of cotarnine can be performed using various techniques, including UV, IR, ¹H-NMR, and mass spectrometry, which enable its identification and structural elucidation. Notably, cotarnine exhibits fluorescence properties, with spectral characteristics that vary depending on the solvent and pH conditions. These spectroscopic properties are valuable for analytical purposes and for monitoring chemical reactions involving cotarnine.
Source and Synthesis
Natural Sources
While cotarnine is primarily obtained through the chemical transformation of noscapine, it has also been reported to occur naturally in certain plant species. Specifically, cotarnine can be isolated from Papaver pseudo-orientale, a species of flowering plant in the family Papaveraceae . This natural occurrence provides an alternative source for cotarnine, although the synthetic route from noscapine remains the predominant method for obtaining the compound.
Synthetic Methods
The conventional synthesis of cotarnine involves the oxidative degradation of noscapine (also known as narcotine) using dilute nitric acid. This process results in the cleavage of specific bonds within the noscapine molecule, leading to the formation of the tetrahydroisoquinoline structure characteristic of cotarnine.
A more detailed synthetic route involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This approach includes several key steps:
-
Cyclization to form the isoquinoline core
-
Acetylation of specific functional groups
-
Hydrogenolysis to reduce certain bonds
-
Final oxidation with I₂ followed by basification to yield cotarnine
After synthesis, cotarnine can be purified through recrystallization from benzene, resulting in small needle-like crystals of the purified compound. Industrial production methods for cotarnine typically follow similar synthetic pathways, with optimizations for large-scale production and purification.
Chemical Reactions
Cotarnine serves as a versatile starting material for various chemical reactions, enabling the synthesis of diverse derivatives with enhanced or modified biological activities. Some notable reactions include:
-
Oxidation reactions to produce oxidized derivatives
-
Reduction reactions to form reduced analogues
-
Substitution reactions, particularly at the 6-position, to create amino acid conjugates
-
Reactions with acyl/aryl ketones to form 1,2,3,4-tetrahydroisoquinoline derivatives
-
Interactions with barbituric acids to generate spirocyclic systems
-
Reactions with acetylenes to produce propargylic derivatives
These chemical transformations have contributed significantly to the development of a diverse array of cotarnine derivatives with potential therapeutic applications.
Biological Activities and Mechanism of Action
Primary Biological Activities
Cotarnine exhibits several notable biological activities that contribute to its pharmacological significance:
-
Antitumor Activity: Cotarnine has demonstrated promising anticancer properties against various tumor cell lines. Research indicates that cotarnine and its derivatives can inhibit the proliferation of cancer cells, with certain derivatives showing enhanced potency compared to the parent compound .
-
Hemostatic Effects: Cotarnine hydrochloride has been employed as a hemostatic agent in clinical settings, aiding in the control of bleeding during surgical procedures and in trauma cases .
-
Smooth Muscle Effects: The compound primarily targets the smooth muscles of internal organs, particularly the uterus, leading to an increase in smooth muscle tone.
-
Role in Antiallergic Drug Synthesis: Cotarnine serves as a key component in the synthesis of tritoqualine, an established antiallergic drug, highlighting its importance as a precursor in pharmaceutical development .
Mechanism of Action
-
Tubulin Interaction: Molecular docking studies indicate that cotarnine may bind to tubulin, a protein crucial for cell division. This interaction could disrupt microtubule dynamics, ultimately inhibiting tumor cell proliferation.
-
Apoptosis Induction: Research on cotarnine derivatives has shown enhanced apoptotic activity compared to the parent compound, suggesting that these compounds may induce programmed cell death in cancer cells .
-
Cell Cycle Arrest: Some cotarnine derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from completing division .
These mechanisms collectively contribute to the biological activities observed with cotarnine and its derivatives, particularly in the context of cancer treatment.
Research Findings and Derivatives
Amino Acid Conjugated Derivatives
A significant advancement in cotarnine research involves the synthesis and evaluation of amino acid conjugated derivatives. In a comprehensive study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and assessed for their anticancer activity under both in vitro and in vivo conditions .
Analysis of the antiproliferative activity against 4T1 mammary carcinoma tumor cells revealed that certain derivatives, particularly the tryptophan conjugates, exhibited significantly enhanced potency compared to the parent compounds . Table 1 presents the IC₅₀ values (half-maximal inhibitory concentration) for cotarnine and its amino acid conjugates against 4T1 mammary carcinoma cells.
Table 1: IC₅₀ Values of Cotarnine and Its Amino Acid Conjugates Against 4T1 Cells
Compound | IC₅₀ (μM) | Compound | IC₅₀ (μM) |
---|---|---|---|
Cotarnine | 575.3 | Noscapine | 215.5 |
Cotarnine-Ala (10a) | 902.1 | Noscapine-Ala (6a) | 181.6 |
Cotarnine-Val (10b) | 144.6 | Noscapine-Val (6b) | 200.5 |
Cotarnine-Leu (10c) | 489.7 | Noscapine-Leu (6c) | 145.5 |
Cotarnine-Ile (10d) | 708.4 | Noscapine-Ile (6d) | 168.2 |
Cotarnine-Pro (10e) | 541.2 | Noscapine-Pro (6e) | 268.4 |
Cotarnine-Phe (10f) | 659.2 | Noscapine-Phe (6f) | 360.0 |
Cotarnine-Met (10g) | 657.5 | Noscapine-Met (6g) | 101.4 |
Cotarnine-Tyr (10h) | 268.1 | Noscapine-Phe (6h) | 11.2 |
Cotarnine-Trp (10i) | 54.5 | Noscapine-Trp (6i) | 16.3 |
Cotarnine-His (10j) | 96.3 | Noscapine-His (6j) | 100.8 |
The data clearly demonstrate that cotarnine-tryptophan (10i) exhibited the highest potency among the cotarnine derivatives, with an IC₅₀ value of 54.5 μM, representing approximately a 10-fold improvement in activity compared to the parent compound (IC₅₀ = 575.3 μM) .
Structure-Activity Relationships
The research on cotarnine derivatives has provided valuable insights into the structure-activity relationships governing their biological activities. Several key observations include:
-
Amino Acid Influence: The nature of the amino acid conjugated to cotarnine significantly impacts the resulting compound's biological activity, with tryptophan conjugates showing the most promising anticancer properties .
-
Position-Specific Effects: Modification at the 6-position of cotarnine has proven particularly effective for enhancing biological activity, suggesting this position as a critical site for structural optimization .
-
Comparative Potency: While cotarnine derivatives demonstrate improved activity compared to cotarnine itself, noscapine derivatives generally exhibit higher potency, as evidenced by the lower IC₅₀ values observed with noscapine-tryptophan (6i) compared to cotarnine-tryptophan (10i) .
These structure-activity relationships provide valuable guidance for the rational design of novel cotarnine derivatives with enhanced therapeutic potential.
In Vivo Studies
Beyond in vitro evaluations, selected cotarnine derivatives have been assessed in animal models to determine their in vivo efficacy and safety profiles. In a murine model of 4T1 mammary carcinoma, tryptophan conjugates demonstrated promising tumor growth inhibition .
While the search results primarily focus on the noscapine-tryptophan conjugate's in vivo performance, the data suggest that cotarnine-tryptophan conjugates could also represent promising candidates for further preclinical investigation, given their significant improvement in antiproliferative activity compared to cotarnine itself .
Therapeutic Applications
Hemostatic Applications
Cotarnine hydrochloride has established applications as a hemostatic agent, used clinically to control bleeding in various medical contexts . This application leverages cotarnine's effects on smooth muscle, particularly its ability to increase muscle tone, which can help constrict blood vessels and reduce bleeding.
The hemostatic properties of cotarnine make it a valuable component in the medical arsenal for managing bleeding during surgical procedures and in trauma cases. This established clinical application represents one of the most concrete therapeutic uses of cotarnine to date.
Role in Antiallergic Drug Development
Cotarnine serves as a key precursor in the synthesis of tritoqualine, a recognized antiallergic drug . This pharmaceutical application highlights cotarnine's importance beyond its direct biological activities, demonstrating its value as a building block for the development of other therapeutic agents.
The structural features of cotarnine that contribute to its utility in antiallergic drug synthesis further underscore the compound's versatility and significance in medicinal chemistry.
Future Perspectives
Optimization of Derivatives
The promising results observed with cotarnine-tryptophan conjugates suggest several directions for future research:
-
Further Structural Refinement: Additional modifications to the cotarnine-tryptophan scaffold could potentially yield derivatives with further enhanced potency and improved pharmacokinetic properties .
-
Combination with Other Moieties: Beyond amino acid conjugation, exploration of other functional groups or biologically active moieties could lead to novel hybrid compounds with multifaceted therapeutic properties.
-
Targeted Delivery Systems: Development of targeted delivery systems for cotarnine derivatives could improve their specificity for cancer cells, potentially enhancing efficacy while reducing off-target effects.
Expanded Biological Evaluations
While current research has focused primarily on the anticancer properties of cotarnine derivatives, expanded biological evaluations could reveal additional therapeutic applications:
Pharmaceutical Formulation Challenges
The development of cotarnine derivatives as therapeutic agents would necessitate addressing several pharmaceutical formulation challenges:
-
Stability Enhancement: Given cotarnine's susceptibility to degradation under certain conditions, development of stabilized formulations would be essential for pharmaceutical applications.
-
Bioavailability Improvement: Strategies to enhance the solubility and bioavailability of cotarnine derivatives could improve their pharmacokinetic profiles and therapeutic efficacy.
-
Delivery System Development: Novel delivery systems could help overcome potential limitations related to the distribution, metabolism, and excretion of cotarnine derivatives.
Addressing these challenges will be crucial for translating the promising laboratory findings with cotarnine derivatives into clinically viable therapeutic agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume